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The lability of metal aqua ions, characterized by the rate at which they exchange their

coordinated water molecules with the bulk solvent, is a fundamental aspect of inorganic and

bioinorganic chemistry. This rate spans over 18 orders of magnitude, influencing everything

from the synthesis of coordination compounds to the biological activity and toxicity of metal

ions.[1] This guide provides a comparative overview of the water exchange kinetics for various

hexaaqua metal ions, detailing the experimental methods used for their determination and the

mechanistic principles that govern these reactions.

Quantitative Comparison of Water Exchange
Kinetics
The rate of water exchange is quantified by the first-order rate constant, kex (s⁻¹), at a

standard temperature (298 K or 25 °C). Along with kex, activation parameters such as the

enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and volume of activation (ΔV‡)

provide crucial insights into the reaction mechanism. A positive ΔV‡ suggests a dissociative

mechanism where bond-breaking is predominant, while a negative ΔV‡ points to an

associative mechanism involving bond formation.[2]

Below is a summary of kinetic parameters for a selection of hexaaqua metal ions.
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Metal Ion
d-
electron
Config.

log kex
(s⁻¹) at
298 K

ΔH‡
(kJ/mol)

ΔS‡
(J/mol·K)

ΔV‡
(cm³/mol)

Proposed
Mechanis
m

Divalent

Ions (M²⁺)

V²⁺ d³ 2.0 66 +2 -4.1 Iₐ

Cr²⁺ d⁴ 9.0 - - -
Id (Jahn-

Teller)

Mn²⁺ d⁵ 7.3 33 +5 -5.4 Iₐ

Fe²⁺ d⁶ 6.6 41 +21 +3.8 Id

Co²⁺ d⁷ 6.5 47 +36 +6.1 Id

Ni²⁺ d⁸ 4.5 57 +32 +7.2 Id

Cu²⁺ d⁹ 9.7 20 +17 +8.0
Id (Jahn-

Teller)

Zn²⁺ d¹⁰ ~7.7 50 +40 +5.0 Id

Trivalent

Ions (M³⁺)

Ti³⁺ d¹ 5.3 43 -3 -12.1 Iₐ

V³⁺ d² 2.7 50 -28 -8.9 Iₐ

Cr³⁺ d³ -5.6 110 +11 -9.6 Iₐ

Fe³⁺ d⁵ 2.2 64 +12 -5.4 Iₐ

Ru³⁺ d⁵ -4.8 90 -30 -8.3 Iₐ

Rh³⁺ d⁶ -8.7 134 - -4.2 Iₐ

Ir³⁺ d⁶ -9.8 150 +40 -4.3 Iₐ

Ga³⁺ d¹⁰ 2.6 65 +30 +5.0 Id

Al³⁺ - 0.2 85 +42 +5.7 Id
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Data compiled from multiple sources. Note that values, especially for activation parameters,

can vary between studies.[1][2][3][4]

Mechanisms of Water Exchange
The exchange of water ligands on a hexaaqua metal ion, [M(H₂O)₆]ⁿ⁺, can proceed through

several pathways, broadly classified as associative, dissociative, or interchange.[2][5]

Associative (A): An incoming water molecule first forms a bond with the metal center,

creating a heptacoordinate (7-coordinate) intermediate, which then loses one of the original

water ligands.

Dissociative (D): A coordinated water molecule first dissociates from the metal center,

forming a pentacoordinate (5-coordinate) intermediate, which is then attacked by an

incoming water molecule.[5]

Interchange (I): The entering and leaving water molecules exchange in a single concerted

step. This is further divided into:

Associative Interchange (Iₐ): The transition state is characterized by significant bond

formation with the incoming water molecule.

Dissociative Interchange (Id): The transition state is characterized by significant bond

breaking of the leaving water molecule.[6]

The operative mechanism is heavily influenced by factors like the metal ion's size, charge, and

d-electron configuration.[7][8][9]

Charge and Size: Higher charge density (higher charge, smaller radius) strengthens the M-O

bond, generally slowing the rate of dissociative exchange.[8][9]

d-electron Configuration: For transition metals, the Ligand Field Stabilization Energy (LFSE)

plays a crucial role. Ions with high LFSE, like Cr³⁺ (d³), are often kinetically inert. Conversely,

configurations with electrons in anti-bonding eg* orbitals (e.g., high-spin d⁴ Cr²⁺ and d⁹ Cu²⁺)

are subject to Jahn-Teller distortion, leading to elongated axial bonds and exceptionally fast

exchange rates.[7][10] Early transition metals with available d-orbitals tend to favor
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associative pathways, while later transition metals, where d-orbitals are more populated,

favor dissociative pathways.[2]

Associative (A) Pathway

Dissociative (D) Pathway

Interchange (I) Pathway

[M(H₂O)₆]ⁿ⁺ + H₂O [M(H₂O)₆(H₂O)]ⁿ⁺‡
(Heptacoordinate TS)

Bond Making [M(H₂O)₅(H₂O*)]ⁿ⁺ + H₂OBond Breaking

[M(H₂O)₆]ⁿ⁺ [M(H₂O)₅]ⁿ⁺‡
(Pentacoordinate TS)

Bond Breaking [M(H₂O)₅(H₂O)]ⁿ⁺
+ H₂O

[M(H₂O)₆]ⁿ⁺ + H₂O {H₂O---[M(H₂O)₅]---H₂O}ⁿ⁺‡
(Concerted TS)

Iₐ: Bond-making dominant
Iₐ: Bond-breaking dominant [M(H₂O)₅(H₂O*)]ⁿ⁺ + H₂O

Click to download full resolution via product page

Figure 1. Water exchange mechanisms on a hexaaqua metal ion.

Experimental Protocols
The vast range of exchange rates necessitates different experimental techniques. The two

primary methods for directly studying these kinetics are ¹⁷O Nuclear Magnetic Resonance

(NMR) spectroscopy and stopped-flow spectrophotometry.

This is the most powerful technique for measuring slow to moderately fast water exchange

rates (kex ≈ 10⁰ to 10⁷ s⁻¹). The method relies on the fact that the oxygen-17 nucleus (a spin I

= 5/2 quadrupolar nucleus) has different NMR properties (chemical shift, relaxation rate) when

it is in the coordination sphere of a paramagnetic metal ion compared to when it is in the bulk

solvent.

Methodology:
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Sample Preparation: A solution of the metal salt is prepared in water enriched with the ¹⁷O

isotope (natural abundance is only 0.037%).[11] D₂O is sometimes added to provide a field

frequency lock, though it can increase line widths.[12]

Data Acquisition: The ¹⁷O NMR spectrum is recorded at a series of precisely controlled

temperatures. For paramagnetic ions, the large chemical shift difference between the bound

and bulk water signals allows for their distinct observation at low temperatures (slow

exchange regime).

Data Analysis: As the temperature is increased, the rate of water exchange increases. This

causes the NMR signals for the bound and bulk water to broaden and eventually coalesce

into a single peak (fast exchange regime). The exchange rate kex can be determined by

analyzing the line shape of the NMR signals as a function of temperature using the Swift-

Connick equations, which relate the transverse relaxation rates (1/T₂) and chemical shifts to

the exchange lifetime (τₘ = 1/kex).[13]

Activation Parameters: By plotting ln(kex) versus 1/T (an Eyring plot), the enthalpy (ΔH‡) and

entropy (ΔS‡) of activation can be calculated. Variable-pressure experiments can similarly

yield the activation volume (ΔV‡).

For very fast reactions (kex > 10⁴ s⁻¹), where the half-life is in the millisecond range, NMR

methods are too slow. Stopped-flow spectrophotometry is the preferred technique.[14] This

method doesn't measure water exchange directly but rather a rapid ligand substitution reaction

where water is the leaving group. The rate is often assumed to be limited by the water

exchange rate.

Methodology:

Apparatus Setup: A stopped-flow instrument consists of two or more drive syringes

containing the reactant solutions (e.g., the hexaaqua metal ion and a solution of the

incoming ligand).[15][16]

Rapid Mixing: A drive mechanism rapidly and simultaneously pushes the contents of the

syringes into a high-efficiency mixer. The newly mixed solution flows into an observation cell,

displacing the previous contents into a stop syringe.[17]
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Data Acquisition Trigger: When the stop syringe plunger hits a block, the flow is

instantaneously halted, and data acquisition is triggered.[14] This entire process, from mixing

to observation, occurs on a millisecond timescale.

Spectroscopic Monitoring: A beam of monochromatic light passes through the observation

cell. The reaction is monitored by observing the change in absorbance or fluorescence

intensity as a function of time as the product forms or a reactant is consumed.[16]

Kinetic Analysis: The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate

rate law (e.g., first-order exponential decay) to extract the observed rate constant (kobs). By

varying the concentration of the incoming ligand and analyzing the dependence of kobs, the

water exchange rate constant kex can be inferred.
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Figure 2. General experimental workflow for kinetic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. chemistry.stackexchange.com [chemistry.stackexchange.com]

4. pubs.acs.org [pubs.acs.org]

5. Dissociative substitution - Wikipedia [en.wikipedia.org]

6. Ligand substitution reactions | PPTX [slideshare.net]

7. chem.libretexts.org [chem.libretexts.org]

8. solubilityofthings.com [solubilityofthings.com]

9. dalalinstitute.com [dalalinstitute.com]

10. web.uvic.ca [web.uvic.ca]

11. O-17 NMR measurement of water [inis.iaea.org]

12. Harnessing Water to Enhance Quadrupolar NMR Spectroscopy and Imaging - PMC
[pmc.ncbi.nlm.nih.gov]

13. rsc.org [rsc.org]

14. biologic.net [biologic.net]

15. web.williams.edu [web.williams.edu]

16. Stopped Flow FAQs [photophysics.com]

17. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]

To cite this document: BenchChem. [A Comparative Guide to the Water Exchange Kinetics of
Hexaaqua Metal Ions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106767#comparing-water-exchange-kinetics-of-
different-hexaaqua-metal-ions]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b106767?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Water-exchange-rate-constants-k-H2O-for-a-particular-water-molecule-in-the-first_fig1_227969305
https://www.researchgate.net/publication/37430113_Attribution_of_water-exchange_mechanism_of_transition_metal_hexaaqua_ions_using_quantum_chemical_methods
https://chemistry.stackexchange.com/questions/28518/rate-constants-for-water-exchange
https://pubs.acs.org/doi/10.1021/ja00098a033
https://en.wikipedia.org/wiki/Dissociative_substitution
https://www.slideshare.net/slideshow/ligand-substitution-reactions-98733748/98733748
https://chem.libretexts.org/Courses/East_Tennessee_State_University/CHEM_3110%3A_Descriptive_Inorganic_Chemistry/10%3A_Coordination_Chemistry-_Reactions_and_Mechanisms/10.02%3A_Trends_in_Kinetic_Lability
https://www.solubilityofthings.com/factors-affecting-stability-complexes
https://www.dalalinstitute.com/wp-content/uploads/Books/A-Textbook-of-Inorganic-Chemistry-Volume-1/ATOICV1-3-3-Formation-of-Complexes-from-Aquo-Ions.pdf
https://web.uvic.ca/~mcindoe/423/Chem324-15.pdf
https://inis.iaea.org/records/00m21-jr933
https://pmc.ncbi.nlm.nih.gov/articles/PMC9828088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9828088/
https://www.rsc.org/suppdata/cc/b9/b912201j/b912201j.pdf
https://www.biologic.net/topics/what-are-stopped-flows-and-how-do-they-help-chemists-and-biochemists-understand-high-speed-chemical-reactions/
https://web.williams.edu/wp-etc/chemistry/epeacock/EPL_CHEM_361/CHEM361_LAB_DIR/Stoppedflow.pdf
https://www.photophysics.com/faqs/methods-techniques/stopped-flow-faqs/
https://www.york.ac.uk/biology/technology-facility/molecular-interactions/mi-equipment/mi-rr-kinetics/
https://www.benchchem.com/product/b106767#comparing-water-exchange-kinetics-of-different-hexaaqua-metal-ions
https://www.benchchem.com/product/b106767#comparing-water-exchange-kinetics-of-different-hexaaqua-metal-ions
https://www.benchchem.com/product/b106767#comparing-water-exchange-kinetics-of-different-hexaaqua-metal-ions
https://www.benchchem.com/product/b106767#comparing-water-exchange-kinetics-of-different-hexaaqua-metal-ions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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